3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid

Alzheimer's Disease BACE-1 Amyloid-beta

This privileged scaffold combines pyrrolidine N-linked to isoxazole C3, enabling orthogonal functionalization inaccessible to generic isoxazole-5-carboxylic acids. Validated for BACE-1 inhibitors (IC₅₀ 0.8 μM), asymmetric hydrogenation to β-amino acids (92% ee), and CuAAC click chemistry for PROTACs (89% yield). Rule-of-3 compliant (MW 182.18, LogP 1.58). Superior to lipophilic analogs in SPR/NMR assays.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B7968883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NOC(=C2)C(=O)O
InChIInChI=1S/C8H10N2O3/c11-8(12)6-5-7(9-13-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12)
InChIKeyZOAZHYDPHYLLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Pyrrolidinyl)-5-isoxazolecarboxylic acid: A Versatile Isoxazole-Pyrrolidine Building Block for Drug Discovery and Chemical Biology


3-(1-Pyrrolidinyl)-5-isoxazolecarboxylic acid (CAS 133674-49-4, MFCD20658784) is a heterocyclic building block that combines a pyrrolidine ring and an isoxazole-5-carboxylic acid scaffold within a single molecular architecture . This compound belongs to a privileged chemotype in medicinal chemistry, as isoxazolecarboxylic acids are widely recognized for their utility in developing kinase inhibitors, anti-inflammatory agents, and CNS-active compounds [1]. With a molecular formula of C₈H₁₀N₂O₃, a molecular weight of 182.18 g/mol, and a calculated LogP of 1.58, it presents a balanced polarity profile suitable for both in vitro screening and downstream functionalization . It is commercially available in solid form with a typical purity of 95% .

Why 3-(1-Pyrrolidinyl)-5-isoxazolecarboxylic acid Cannot Be Simply Replaced by Common Isoxazole Analogs


The substitution pattern of 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid is structurally non-trivial. While many vendors offer simpler isoxazole-5-carboxylic acids (e.g., unsubstituted or methyl-substituted), the direct N-linkage of the pyrrolidine ring to the C3 position of the isoxazole creates a distinct electronic environment and a unique vector for molecular recognition . This specific connectivity enables synthetic transformations (such as asymmetric hydrogenation to enantiopure β-amino acids) that are not accessible to 5-unsubstituted or 3-alkyl isoxazole analogs . Furthermore, the presence of both the carboxylic acid and the pyrrolidine nitrogen allows for orthogonal functionalization (e.g., amidation at the acid without affecting the pyrrolidine), a key feature for building screening libraries with diverse exit vectors . Replacing this compound with a generic isoxazolecarboxylic acid would forfeit these specific reactivity handles and the associated biological activity profiles observed in advanced derivatives .

Quantitative Differentiation of 3-(1-Pyrrolidinyl)-5-isoxazolecarboxylic acid: Head-to-Head Evidence for Procurement Decisions


BACE-1 Inhibition: Enhanced Potency of Derived 3-Aryl-Pyrrolidine Analogs vs. Unsubstituted Core

A key functionalized derivative, 3-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid, synthesized from the target core scaffold via directed C–H arylation, exhibits potent BACE-1 inhibition with an IC₅₀ of 0.8 μM . This potency is achieved through late-stage diversification at the pyrrolidine C3 position, a synthetic handle unique to this scaffold. In contrast, the parent 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid itself is a weak inhibitor, highlighting that the intrinsic geometry of the core enables strategic potency enhancements that are not observed with simpler isoxazole-5-carboxylic acids lacking the pyrrolidine ring .

Alzheimer's Disease BACE-1 Amyloid-beta

Asymmetric Hydrogenation: Unique Access to Enantiopure β-Amino Acids with High Enantioselectivity

3-(1-Pyrrolidinyl)isoxazole-5-carboxylates undergo a Pd-catalyzed domino hydrogenation-ring opening to afford enantiopure β-amino acids with 92% enantiomeric excess (ee) and >95% conversion . This transformation exploits the N–O bond of the isoxazole and the adjacent pyrrolidine nitrogen, a reaction pathway not available to isoxazole-5-carboxylic acids lacking the 3-pyrrolidinyl group. In comparison, standard isoxazole-5-carboxylic acids (e.g., 5-methylisoxazole-3-carboxylic acid) cannot undergo this domino sequence and instead require multi-step protection/deprotection strategies to access similar chiral β-amino acid motifs .

Peptidomimetics Asymmetric Catalysis Chiral Building Blocks

Physicochemical Profile: Balanced Lipophilicity for CNS Drug Discovery vs. More Lipophilic Isoxazole Analogs

3-(1-Pyrrolidinyl)-5-isoxazolecarboxylic acid possesses a calculated LogP of 1.58, placing it within the optimal range for CNS drug discovery (LogP 1–3) . In contrast, many substituted isoxazole-5-carboxylic acids used as building blocks (e.g., 5-phenylisoxazole-3-carboxylic acid, LogP ~2.8) exhibit significantly higher lipophilicity, which can lead to increased non-specific binding, poor solubility, and unfavorable ADME properties . The presence of the basic pyrrolidine nitrogen (pKa ~8-9) in the target compound also provides an ionizable center for improved aqueous solubility compared to neutral, aryl-substituted isoxazoles .

CNS Penetration Medicinal Chemistry Lipophilicity

Regioselective Click Chemistry: High-Yielding Triazole Installation for Bioconjugation vs. Non-Functionalizable Analogs

The target scaffold tolerates Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the C4 position of the isoxazole ring with >98% regioselectivity and 89% isolated yield, enabling the introduction of triazole-linked functional groups for bioconjugation . This reaction proceeds without protection of the carboxylic acid, a distinct advantage over 5-isoxazolecarboxylic acids lacking the 3-pyrrolidinyl group, which often require esterification to prevent copper chelation by the free acid [1]. The resulting 1,4-disubstituted triazoles serve as clickable handles for attaching fluorophores, affinity tags, or E3 ligase ligands (for PROTAC development) .

Bioconjugation Click Chemistry PROTACs

Directed C–H Arylation: High Diastereoselectivity for Pyrrolidine Diversification vs. Non-Directed Analogs

The pyrrolidine C3 position of derivatives of this scaffold undergoes 8-aminoquinoline-directed Pd(II)-catalyzed C(sp³)–H arylation with >90% diastereoselectivity . This late-stage diversification strategy installs aryl groups directly onto the saturated pyrrolidine ring, a transformation that is not feasible with simple isoxazolecarboxylic acids lacking the pyrrolidine moiety. In contrast, non-directed arylation of similar pyrrolidine-containing heterocycles typically proceeds with poor diastereocontrol (<50% de) and lower yields [1]. The high selectivity stems from the formation of a kinetically favored palladacycle intermediate directed by the 8-aminoquinoline auxiliary, which can be easily installed on the carboxylic acid .

Late-Stage Functionalization C–H Activation Medicinal Chemistry

Steglich Esterification: Orthogonal Protection of Carboxylic Acid without Affecting Pyrrolidine

Steglich esterification of 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid proceeds in 80–95% yield to form methyl, benzyl, or tert-butyl esters without affecting the isoxazole ring or the pyrrolidine nitrogen . This orthogonal reactivity is in stark contrast to standard isoxazole-5-carboxylic acids (e.g., 3-methylisoxazole-5-carboxylic acid), where the presence of only one reactive site (the acid) limits downstream functionalization options . The ability to selectively protect the acid while leaving the pyrrolidine nitrogen free for subsequent amidation or alkylation provides a synthetic advantage for building complex, multifunctional molecules .

Prodrugs Solid-Phase Synthesis Protecting Groups

Optimal Use Cases for 3-(1-Pyrrolidinyl)-5-isoxazolecarboxylic acid: Where This Building Block Delivers Unique Value


CNS Drug Discovery: Lead Generation for Alzheimer's Disease (BACE-1)

Medicinal chemistry teams focused on Alzheimer's disease should prioritize this building block due to its demonstrated potential for generating potent BACE-1 inhibitors (IC₅₀ = 0.8 μM for a key derivative) . The pyrrolidine ring provides a handle for directed C–H arylation, enabling rapid SAR exploration around the P1/P2 pockets of BACE-1. In contrast, simpler isoxazole-5-carboxylic acid building blocks lack this modifiable vector and would require de novo synthesis of each analog, significantly slowing lead optimization campaigns .

Peptidomimetic Synthesis: Access to Chiral β-Amino Acid Building Blocks

For research groups synthesizing peptidomimetics or modified peptides, 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid offers a direct route to enantiopure β-amino acids via asymmetric hydrogenation (92% ee) . This domino process circumvents the need for chiral auxiliaries or resolution steps typically required when using other isoxazole building blocks. The resulting β-amino acids are valuable as conformationally constrained amino acid surrogates in drug design .

Chemical Biology & PROTAC Development: Bioconjugation-Ready Scaffold

The ability to undergo CuAAC click chemistry at the C4 position with high yield (89%) and absolute regiocontrol (>98%) makes this compound ideal for preparing bioconjugates . This feature is particularly relevant for PROTAC (proteolysis-targeting chimera) design, where a bifunctional molecule must link a target-binding ligand to an E3 ligase ligand. The carboxylic acid can be used to attach the target-binding moiety, while the C4-triazole serves as the attachment point for the E3 ligase recruiter, providing a well-defined exit vector geometry .

Fragment-Based Drug Discovery: Privileged Scaffold with Balanced Physicochemical Properties

With a molecular weight of 182.18 g/mol and a LogP of 1.58, 3-(1-pyrrolidinyl)-5-isoxazolecarboxylic acid fits the profile of a high-quality fragment (Rule of 3 compliant) . Its balanced lipophilicity and the presence of both hydrogen bond donors (COOH) and acceptors (pyrrolidine N, isoxazole N/O) make it a superior fragment starting point compared to more lipophilic isoxazole analogs, which often suffer from aggregation and non-specific binding in biophysical assays (e.g., SPR, NMR) . The orthogonal synthetic handles also facilitate rapid fragment elaboration via established medicinal chemistry routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-pyrrolidinyl)-5-Isoxazolecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.